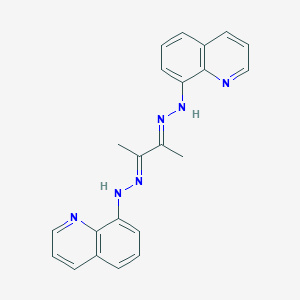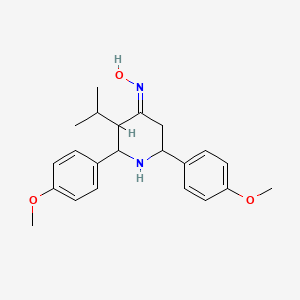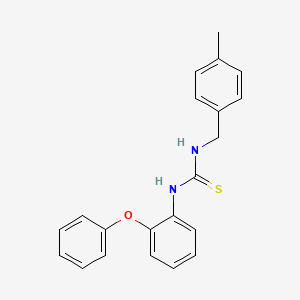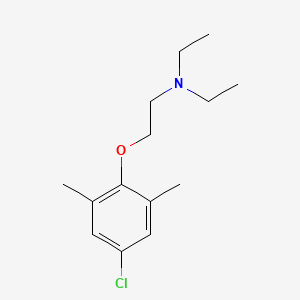
2,3-butanedione bis(8-quinolinylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-butanedione bis(8-quinolinylhydrazone), also known as BQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a metal chelator that has been shown to have a wide range of biochemical and physiological effects. In
科学的研究の応用
2,3-butanedione bis(8-quinolinylhydrazone) has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2,3-butanedione bis(8-quinolinylhydrazone) is its use as a metal chelator. 2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have a high affinity for a variety of metals, including copper, iron, and zinc. This property has led to its use in a variety of applications, including the study of metalloproteins.
作用機序
The mechanism of action of 2,3-butanedione bis(8-quinolinylhydrazone) is not fully understood. However, it is believed that 2,3-butanedione bis(8-quinolinylhydrazone) acts as a metal chelator, binding to metal ions and preventing them from interacting with other molecules. This property has led to its use in the study of metalloproteins, as it can be used to selectively remove metal ions from these proteins.
Biochemical and Physiological Effects:
2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have a wide range of biochemical and physiological effects. In addition to its metal chelating properties, 2,3-butanedione bis(8-quinolinylhydrazone) has been shown to have antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of 2,3-butanedione bis(8-quinolinylhydrazone) is its high affinity for metal ions. This property has led to its use in a variety of applications, including the study of metalloproteins. However, 2,3-butanedione bis(8-quinolinylhydrazone) also has some limitations. For example, it can be difficult to work with due to its low solubility in water.
将来の方向性
There are many potential future directions for research on 2,3-butanedione bis(8-quinolinylhydrazone). One area of interest is the development of new metal chelators based on the structure of 2,3-butanedione bis(8-quinolinylhydrazone). Another area of interest is the study of the antioxidant properties of 2,3-butanedione bis(8-quinolinylhydrazone), and its potential use in the treatment of oxidative stress-related diseases. Additionally, there is potential for the use of 2,3-butanedione bis(8-quinolinylhydrazone) in the development of new cancer therapies.
合成法
2,3-butanedione bis(8-quinolinylhydrazone) can be synthesized through a reaction between 2,3-butanedione and 8-hydroxyquinoline. This reaction results in the formation of a yellow-orange solid that can be purified through recrystallization. The purity of the final product can be confirmed through NMR spectroscopy.
特性
IUPAC Name |
N-[(E)-[(3E)-3-(quinolin-8-ylhydrazinylidene)butan-2-ylidene]amino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-15(25-27-19-11-3-7-17-9-5-13-23-21(17)19)16(2)26-28-20-12-4-8-18-10-6-14-24-22(18)20/h3-14,27-28H,1-2H3/b25-15+,26-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBAHCXFYMCWBE-RYQLWAFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C(=NNC3=CC=CC4=C3N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C(=N/NC3=CC=CC4=C3N=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)

acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)


![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)